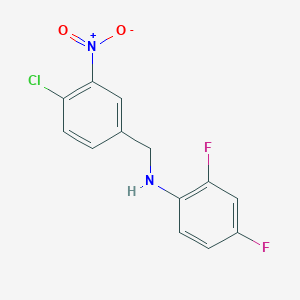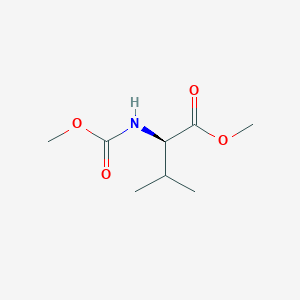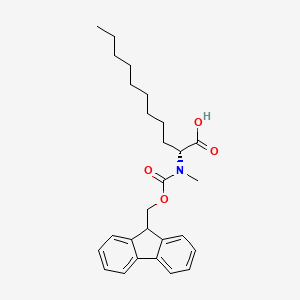
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClNO3 . It appears as a white to gray to brown powder or crystal .
Molecular Structure Analysis
The molecular weight of “4-Chloro-3-nitrobenzyl alcohol” is 187.58 g/mol . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
“4-Chloro-3-nitrobenzyl alcohol” has a density of 1.5±0.1 g/cm3, a boiling point of 347.6±27.0 °C at 760 mmHg, and a melting point of 63.0 to 67.0 °C . It has a molar refractivity of 44.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
Research into compounds structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, such as N-(2-hydroxybenzylidene)aniline derivatives, has revealed insights into their molecular structures. These studies highlight the importance of intramolecular hydrogen bonding facilitated by the alignment of hydroxy groups towards nitrogen atoms, which is critical for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Burgess et al., 1999).
Chemical Synthesis and Modification
The oxidation of substituted anilines, including difluoroaniline derivatives, to nitroso-compounds has been explored, with applications in the synthesis of more complex organic molecules. Such chemical transformations are fundamental in the development of new materials and pharmaceuticals, showcasing the versatility of aniline derivatives in synthetic chemistry (Nunno et al., 1970).
Nucleoside Transport Inhibition
Analogues of 4-nitrobenzylthioinosine, where the ribose moiety is replaced with substituted benzyl groups, demonstrate significant applications in biomedical research, particularly in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial for developing therapeutic agents targeting diseases related to nucleoside transport dysregulation (Tromp et al., 2004).
Materials Science and Polymer Research
The utilization of o-nitrobenzyl alcohol derivatives, including those structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, in polymer and materials science, underscores their role in the development of photodegradable materials. These applications include creating hydrogels, thin films, and bioconjugates that respond to light, enabling controlled degradation or property change for various technological and medical uses (Zhao et al., 2012).
Environmental and Biodegradation Studies
The study of anaerobic degradation pathways for chloro-nitroaniline compounds by microbial strains provides insights into environmental remediation strategies. Understanding how microorganisms can break down environmentally persistent and toxic compounds is vital for developing bioremediation technologies to address pollution and promote sustainability (Duc, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCNFIAXKVYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)
![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)


![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)
